molecular formula C12H16BrFN2O3S B1445292 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1007210-37-8

2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B1445292
CAS RN: 1007210-37-8
M. Wt: 367.24 g/mol
InChI Key: CZEBZYKVCFSYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H16BrFN2O3S . It contains a piperazine moiety, which is a common structural element in many pharmaceuticals .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonyl group attached to a bromo-fluorophenyl group, and an ethanol group attached to the piperazine ring .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . Protodeboronation of pinacol boronic esters is another reaction that might be relevant, although it’s not specifically mentioned in relation to this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Antiviral Research

This compound has potential applications in antiviral research due to its structural similarity to other bioactive aromatic compounds that have shown clinical and biological applications. Indole derivatives, which share a common structural motif with this compound, have been found to possess antiviral activities . Therefore, it could be used to synthesize new derivatives for screening against a variety of viral infections.

Anti-inflammatory Applications

The sulfonyl and piperazine groups present in the compound suggest that it may have anti-inflammatory properties. Similar structures have been utilized in the development of anti-inflammatory drugs, making this compound a candidate for the synthesis of new anti-inflammatory agents .

Anticancer Activity

Compounds with bromo and fluoro substituents, like the one , have been studied for their anticancer properties. The presence of these groups can contribute to the cytotoxicity against cancer cells, making this compound a valuable entity for cancer research and drug development .

Antimicrobial Properties

The structural features of this compound indicate that it could be explored for antimicrobial properties. Sulfonamide compounds, which have a similar sulfonyl group, have been widely used as antibacterial drugs for decades . This suggests potential for this compound in the development of new antimicrobial agents.

Antidiabetic Research

Sulfonamide derivatives have been recognized for their antidiabetic effects. Given the structural similarity, this compound could be investigated for its utility in antidiabetic drug development, potentially leading to new treatments for diabetes .

Neuropharmacological Applications

The piperazine ring is a common feature in many neuroactive drugs. This compound could be of interest in the field of neuropharmacology, particularly in the development of drugs targeting neurological disorders such as depression, anxiety, and schizophrenia .

Chemical Biology and Proteomics

Due to its unique structure, this compound could serve as a chemical probe in biological systems to study protein interactions, enzyme activities, and other biochemical pathways. It could help in identifying new targets for drug development .

Material Science

The bromo and fluoro groups in the compound could make it a candidate for use in material science, particularly in the synthesis of novel organic compounds with specific electronic or photonic properties .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBZYKVCFSYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.